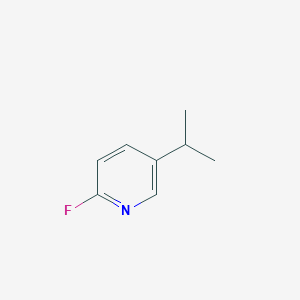![molecular formula C9H14F3NO4 B6240262 {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate CAS No. 2375260-17-4](/img/new.no-structure.jpg)
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed, each employing readily available starting materials and conventional chemical transformations. These methods minimize the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to convert the carbonyl group back to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the oxa and methanol groups.
Spirooxindole-based compounds: These compounds also feature a spirocyclic framework and are studied for their biological activity.
Uniqueness
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is unique due to its combination of a spirocyclic structure with an oxa and methanol group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2375260-17-4 |
|---|---|
Formule moléculaire |
C9H14F3NO4 |
Poids moléculaire |
257.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



